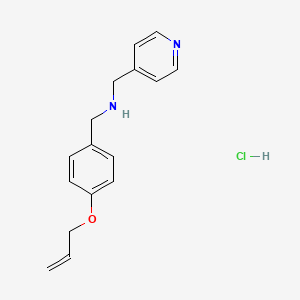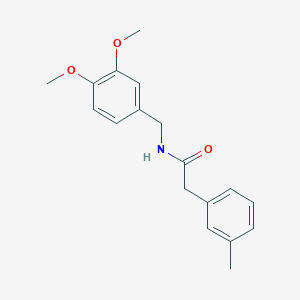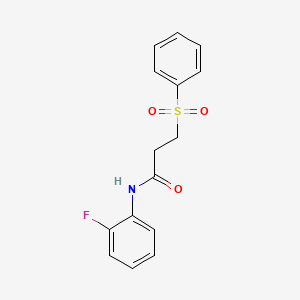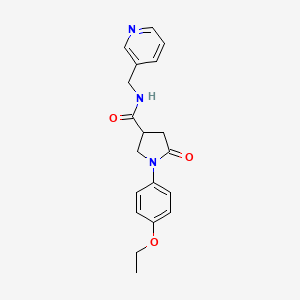
1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl group substituted with a prop-2-enoxy group and a pyridin-4-ylmethyl group attached to a methanamine backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine typically involves the following steps:
Preparation of 4-prop-2-enoxyphenyl intermediate: This can be achieved by reacting 4-hydroxyphenyl with prop-2-enyl bromide in the presence of a base such as potassium carbonate.
Formation of pyridin-4-ylmethyl intermediate: Pyridine-4-carboxaldehyde can be reduced to pyridin-4-ylmethanol using a reducing agent like sodium borohydride.
Coupling reaction: The 4-prop-2-enoxyphenyl intermediate is reacted with pyridin-4-ylmethylamine under suitable conditions to form the desired product.
Hydrochloride salt formation: The free base is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
- 1-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
- 1-(4-butoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
Uniqueness
1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride is unique due to the presence of the prop-2-enoxy group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-11-19-16-5-3-14(4-6-16)12-18-13-15-7-9-17-10-8-15;/h2-10,18H,1,11-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACCTUJKLUGAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]piperidine;hydrochloride](/img/structure/B5293757.png)
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)

![4-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B5293772.png)
![N'-[4-(DIMETHYLAMINO)PHENYL]-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE](/img/structure/B5293779.png)
![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)


![N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[(3S)-2-oxoazepan-3-yl]amino}nicotinamide](/img/structure/B5293794.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5293826.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5293837.png)
![N~1~-methyl-N~2~-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5293840.png)
